molecular formula C7H12F2 B2931544 1,1-Difluoro-2-methylcyclohexane CAS No. 74185-72-1

1,1-Difluoro-2-methylcyclohexane

Cat. No.: B2931544
CAS No.: 74185-72-1
M. Wt: 134.17
InChI Key: CDGCGIDIKQPXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-2-methylcyclohexane is an organic compound with the molecular formula C7H12F2 It is a cycloalkane derivative where two fluorine atoms are attached to the same carbon atom, and a methyl group is attached to the adjacent carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-methylcyclohexane can be synthesized through several methods. One common approach involves the fluorination of 2-methylcyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-2-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines under appropriate conditions.

    Reduction Reactions: The compound can be reduced to 2-methylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of difluorinated cyclohexanones or cyclohexanols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: 2-methylcyclohexanol or 2-methylcyclohexylamine.

    Reduction: 2-methylcyclohexane.

    Oxidation: 1,1-difluoro-2-methylcyclohexanone or 1,1-difluoro-2-methylcyclohexanol.

Scientific Research Applications

1,1-Difluoro-2-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms involving fluorinated substrates.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting fluorine-sensitive biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methylcyclohexane involves its interaction with molecular targets through the fluorine atoms. The electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in studying reaction mechanisms. The compound can participate in hydrogen bonding and other non-covalent interactions, affecting its behavior in biological and chemical systems.

Comparison with Similar Compounds

    1,1-Difluoro-2-methylcyclopentane: A smaller ring structure with similar fluorination.

    1,1-Difluoro-2-methylcycloheptane: A larger ring structure with similar fluorination.

    2,2-Difluoro-1-methylcyclohexane: Fluorine atoms attached to a different carbon atom.

Uniqueness: 1,1-Difluoro-2-methylcyclohexane is unique due to its specific ring size and the position of the fluorine atoms. This configuration can lead to distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,1-difluoro-2-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2/c1-6-4-2-3-5-7(6,8)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGCGIDIKQPXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.